molecular formula C6H4BrF2NO B13095749 2-Bromo-3-(difluoromethyl)pyridin-4-ol

2-Bromo-3-(difluoromethyl)pyridin-4-ol

Cat. No.: B13095749
M. Wt: 224.00 g/mol
InChI Key: BZRKKNPHQJDOPE-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H4BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a difluoromethyl group at the third position, and a hydroxyl group at the fourth position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)pyridin-4-ol typically involves the bromination of 3-(difluoromethyl)pyridin-4-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)pyridin-4-ol is unique due to the specific positioning of the bromine, difluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H4BrF2NO/c7-5-4(6(8)9)3(11)1-2-10-5/h1-2,6H,(H,10,11)

InChI Key

BZRKKNPHQJDOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C(F)F)Br

Origin of Product

United States

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